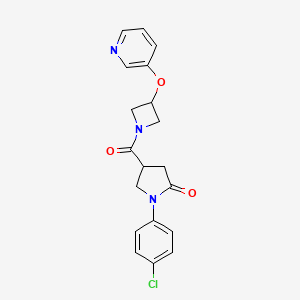
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has been extensively studied for its potential in cancer therapy, as well as its role in regulating cellular processes such as cell growth, proliferation, and survival.
Wissenschaftliche Forschungsanwendungen
Ring Expansion and Functionalization of Azetidines
Ring expansion of 2-(α-hydroxyalkyl)azetidines into pyrrolidines presents a method for synthesizing functionalized pyrrolidines, which are important in medicinal chemistry. The process involves treating azetidines with thionyl chloride or methanesulfonyl chloride, leading to stereospecific rearrangement into pyrrolidines. This method allows for the incorporation of various nucleophiles, offering a route to diverse pyrrolidine derivatives with potential biological applications (Durrat et al., 2008).
Cobalt Carbonyl Catalyzed Carbonylation
Cobalt carbonyl catalyzed carbonylation of azetidines to pyrrolidinones demonstrates another synthetic strategy. This method achieves high yields and regioselectivity, producing pyrrolidinones—a class of compounds with numerous pharmaceutical applications. The process showcases good functional group tolerance, highlighting its utility in synthesizing complex molecular architectures (Roberto & Alper, 1989).
Synthesis of Nitrogen Heterocycles
Research on the synthesis of fluorinated aziridines, azetidines, and pyrrolidines explores their importance as building blocks for more complex structures and as active parts of medicinal chemistry-oriented compounds. These fluorinated nitrogen heterocycles are vital due to their potential as biologically active molecules (Meyer, 2016).
Stereoselective Synthesis
Stereoselective synthesis techniques for azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes highlight the importance of chirality in drug development. These methods allow for the formation of enantiopure compounds, essential for the pharmaceutical industry, by manipulating the reaction conditions to obtain pyrrolidin-3-ols and azetidine-2-carboxylic acids (Medjahdi et al., 2009).
Supramolecular Assemblies
The study of supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules like azetidines and pyrrolidines illustrates the role of these compounds in materials science. These assemblies, characterized by hydrogen bonding and π–π interactions, offer insights into designing new materials with specific properties (Arora & Pedireddi, 2003).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-14-3-5-15(6-4-14)23-10-13(8-18(23)24)19(25)22-11-17(12-22)26-16-2-1-7-21-9-16/h1-7,9,13,17H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXMGURQVCJUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

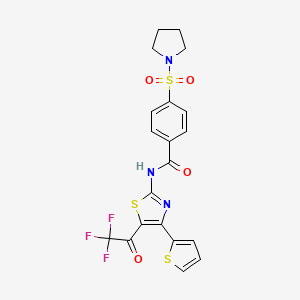
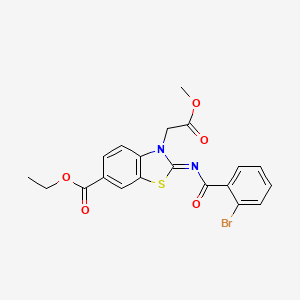

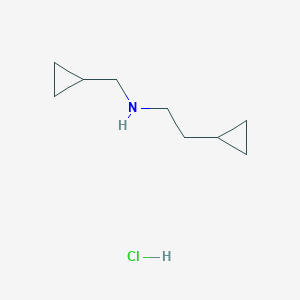
![3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2867474.png)
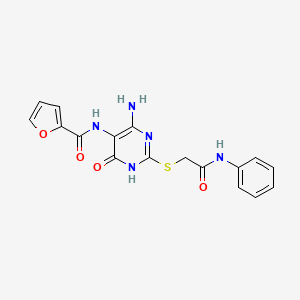
![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867478.png)
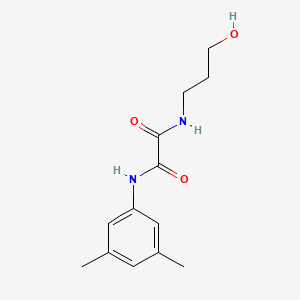
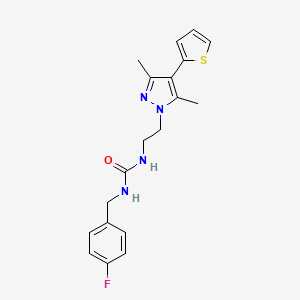
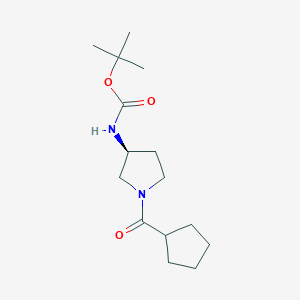
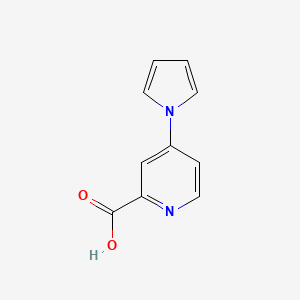
![2-[(Quinazolin-4-yl)amino]acetamide](/img/structure/B2867483.png)
![2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine](/img/structure/B2867484.png)
![N-(sec-butyl)-2-(2,5-dimethylbenzyl)-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867487.png)